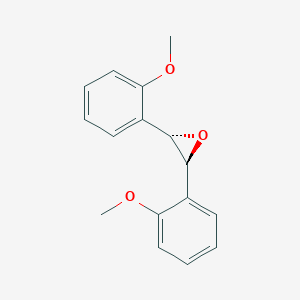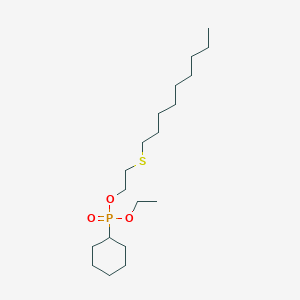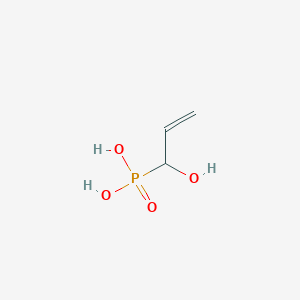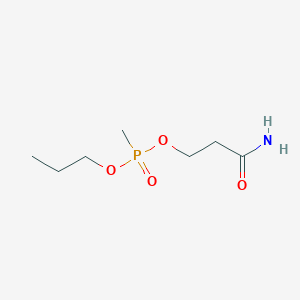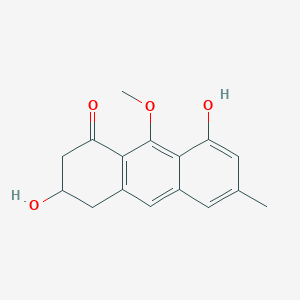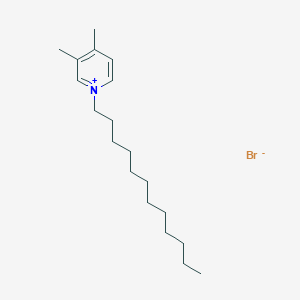![molecular formula C12H11N5 B14587041 {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile CAS No. 61600-24-6](/img/structure/B14587041.png)
{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile is a complex organic compound with a unique structure that includes multiple cyano groups and an enamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile typically involves the reaction of bis(2-cyanoethyl)amine with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes further reaction to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and other oxidation products.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The enamine linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and resins, due to its ability to form stable linkages and introduce functional groups .
Mécanisme D'action
The mechanism of action of {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile involves its ability to participate in various chemical reactions due to the presence of reactive cyano and enamine groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-cyanoethyl)amine: A simpler compound with similar cyano groups but lacking the enamine linkage.
3,3’-Iminodipropionitrile: Another compound with cyano groups and an amine linkage, but with a different overall structure.
Uniqueness
The uniqueness of {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile lies in its combination of cyano and enamine groups, which allows for a wide range of chemical reactions and applications. This makes it a versatile compound in both research and industrial contexts .
Propriétés
Numéro CAS |
61600-24-6 |
|---|---|
Formule moléculaire |
C12H11N5 |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
2-[3-[bis(2-cyanoethyl)amino]prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H11N5/c13-5-2-8-17(9-3-6-14)7-1-4-12(10-15)11-16/h1,4,7H,2-3,8-9H2 |
Clé InChI |
PIQLELXAHXCYGJ-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCC#N)C=CC=C(C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


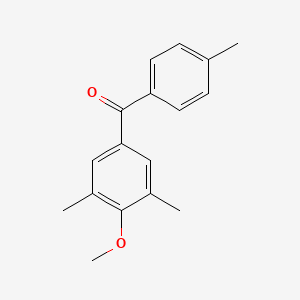
![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)

